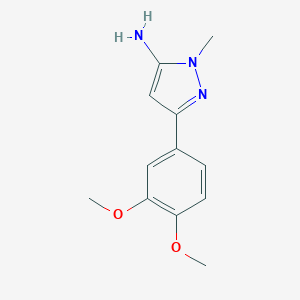

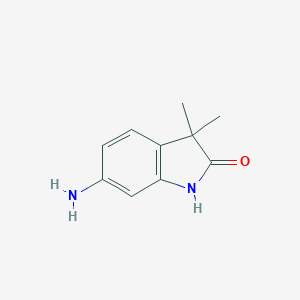

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

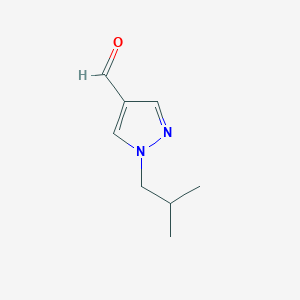

The compound "3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole" is a derivative of the aminopyrazole family, which is known for its significance in medicinal chemistry and drug discovery. Aminopyrazoles, such as 3,4-substituted-5-aminopyrazoles, are versatile intermediates that can be used to synthesize a variety of biologically active compounds .

Synthesis Analysis

The synthesis of 3,4-substituted-5-aminopyrazoles, which are closely related to the compound , can be achieved through palladium-mediated α-arylation of β-ketonitriles with aryl bromides. This method provides a flexible approach to generate a diverse library of aminopyrazoles, which are valuable in pharmaceutical research .

Molecular Structure Analysis

The molecular structure and tautomerism of aminopyrazoles have been extensively studied. X-ray analysis and solid-state NMR have been used to determine the crystal and molecular structures of various 3(5)-amino-5(3)-arylpyrazoles. These studies reveal the presence of different tautomers in the solid state, which are stabilized by hydrogen bonding and N-H…π(arene) contacts . The tautomeric equilibrium constants in solution can be determined by NMR studies and are influenced by the substituents on the phenyl ring .

Chemical Reactions Analysis

Aminopyrazoles can undergo various chemical reactions to form new compounds. For instance, 3,5-dimethyl-4-aminomethylpyrazole ligands have been synthesized and used to create water-soluble pyrazolate rhodium(I) complexes. These complexes can further react with a CO–H2 mixture to yield dinuclear pyrazolate-bridged tetracarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyrazoles are influenced by their molecular structure and tautomeric forms. Quantum chemical calculations and vibrational spectroscopy have been used to investigate the structure and molecular vibrations of 4-acetyl-3(5)-amino-5(3)-methylpyrazole, revealing the importance of intramolecular hydrogen bonding in the stability of tautomers . Additionally, the crystal structure determination of related compounds, such as 3,5-dimethyl-4-aminopyrazole, has provided insights into the hydrogen bonding patterns that characterize their solid-state packing .

Wissenschaftliche Forschungsanwendungen

Synthesis of Hydrogenated Pyrazoloquinolinones :

- Cyclocondensation of 3-amino-5-methylpyrazole with various aldehydes and diones in different solvents results in the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones (Lipson et al., 2006).

Chemical Reactions with Aminoazoles :

- Interaction of aminoazoles, including 3-amino-5-methylpyrazole, with Meldrum’s acid and various ketones leads to the formation of pyrazolo[3,4-b]pyridin-6-ones and triazolo[1,5-a]pyrimidin-7-ones, indicating their usefulness in synthesizing diverse heterocyclic compounds (Lipson et al., 2007).

Synthesis of Pyrazoloquinolinones :

- A study demonstrates the reaction of 5-amino-3-methyl-1-phenylpyrazole with various compounds to produce 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, expanding the range of pyrazole-derived compounds (Quiroga et al., 1998).

Synthesis of Triazole Derivatives :

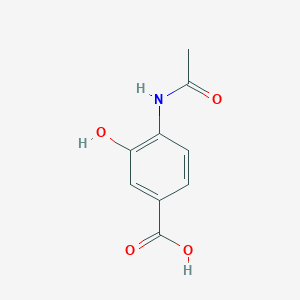

- The synthesis of new 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and related compounds demonstrates their potential in creating novel heterocyclic structures with potential medicinal applications (Labanauskas et al., 2001).

Anticonvulsant Activity of 3-Aminopyrroles :

- Synthesis of new 3-aminopyrroles and their derivatives, including 3-aminopyrazoles, shows considerable anticonvulsant activity, highlighting their potential in pharmaceutical applications (Unverferth et al., 1998).

Development of Pyrazoloquinazolines :

- Condensation of various aminoazoles, including 3-aminopyrazole, with different ketones, has been investigated, leading to the synthesis of a variety of heterocyclic compounds such as azolo[a]pyrimidines and azolo[b]quinazolines (Bajwa & Sykes, 1979).

Corrosion Inhibition Studies :

- Bipyrazolic compounds have been studied for their inhibitory effect on corrosion of pure iron in acidic media, showcasing their potential application in material science (Chetouani et al., 2005).

Zukünftige Richtungen

The future directions in the study of pyrazole derivatives include the development of new synthesis methods, the discovery of new pharmacological activities, and the design of new drugs based on the pyrazole scaffold . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, for instance, is a promising area of research .

Eigenschaften

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVFNEGAFWMOFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)